molecular formula C15H10INO5 B6131838 5-[(4-iodobenzoyl)amino]isophthalic acid

5-[(4-iodobenzoyl)amino]isophthalic acid

Cat. No. B6131838
M. Wt: 411.15 g/mol
InChI Key: ZCADBRJVCLSDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-iodobenzoyl)amino]isophthalic acid, also known as IB-DIPA, is an important chemical compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of isophthalic acid and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

5-[(4-iodobenzoyl)amino]isophthalic acid has various applications in scientific research. It is widely used as a fluorescent probe for the detection of DNA and RNA. This compound exhibits high affinity for nucleic acids and can be used to visualize DNA and RNA in cells and tissues. Additionally, 5-[(4-iodobenzoyl)amino]isophthalic acid has been used as a ligand for the preparation of metal-organic frameworks (MOFs) for gas storage and separation applications.

Mechanism of Action

The mechanism of action of 5-[(4-iodobenzoyl)amino]isophthalic acid is related to its fluorescence properties. This compound has a high quantum yield and can be excited by light of a specific wavelength. Upon excitation, 5-[(4-iodobenzoyl)amino]isophthalic acid emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer. The fluorescence intensity of 5-[(4-iodobenzoyl)amino]isophthalic acid is dependent on its binding to nucleic acids, which can be used to quantify the amount of DNA or RNA in a sample.
Biochemical and Physiological Effects:
5-[(4-iodobenzoyl)amino]isophthalic acid is a non-toxic compound and does not have any known biochemical or physiological effects. It is used as a tool for scientific research and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-iodobenzoyl)amino]isophthalic acid in lab experiments include its high sensitivity and specificity for nucleic acids, its non-toxic nature, and its ease of use. However, the limitations of 5-[(4-iodobenzoyl)amino]isophthalic acid include its cost, which can be higher than other fluorescent probes, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 5-[(4-iodobenzoyl)amino]isophthalic acid in scientific research. One potential application is in the development of new MOFs for gas storage and separation. Additionally, 5-[(4-iodobenzoyl)amino]isophthalic acid can be modified to improve its solubility and binding affinity for nucleic acids. This could lead to the development of more sensitive and specific probes for DNA and RNA detection. Finally, the use of 5-[(4-iodobenzoyl)amino]isophthalic acid in combination with other fluorescent probes could lead to the development of multiplexed assays for the detection of multiple targets simultaneously.
Conclusion:
In conclusion, 5-[(4-iodobenzoyl)amino]isophthalic acid is an important compound with various applications in scientific research. Its high sensitivity and specificity for nucleic acids make it a valuable tool for the detection of DNA and RNA. The synthesis method is well-established, and the compound is non-toxic and easy to use. However, its cost and limited solubility in aqueous solutions are limitations that should be considered. Overall, the future directions for the use of 5-[(4-iodobenzoyl)amino]isophthalic acid in scientific research are promising, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of 5-[(4-iodobenzoyl)amino]isophthalic acid involves the reaction of isophthalic acid with 4-iodobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with ammonia to obtain the final product. The synthesis method is well-established and has been optimized for high yields and purity.

properties

IUPAC Name

5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO5/c16-11-3-1-8(2-4-11)13(18)17-12-6-9(14(19)20)5-10(7-12)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCADBRJVCLSDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.